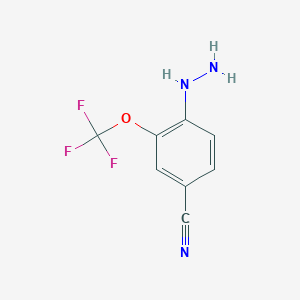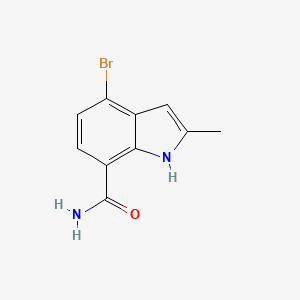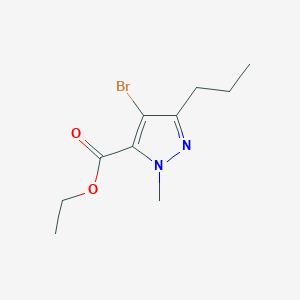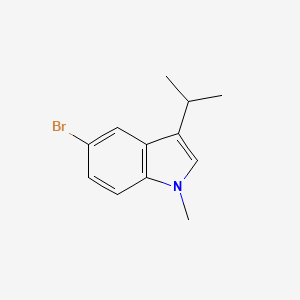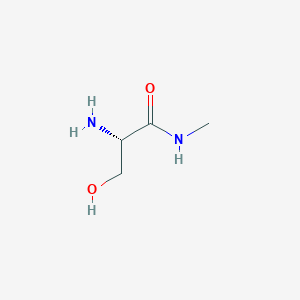
3-Amino-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-sulfamoylbenzoic acid typically involves the reduction of corresponding 3-acylamino-5-sulfamoyl-benzoic acids. The process includes substituting the sulfamoyl group with a protective group and subsequently splitting off the protective group . Another method involves the condensation-dehydration reaction of 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid with n-butanal in the presence of a boron trihalide ether catalyst, followed by hydrogenation using palladium carbon .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods are designed to be efficient, with high yields and minimal by-products. The use of catalysts and protective groups ensures the stability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium carbon, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids. These products have various applications in medicinal chemistry and industrial processes.
Aplicaciones Científicas De Investigación
3-Amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of diuretic drugs like bumetanide and furosemide
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of the Na+, K+, Cl− cotransport system, leading to increased excretion of water, sodium, and chloride ions . This mechanism is crucial for its diuretic effects in drugs like bumetanide and furosemide.
Comparación Con Compuestos Similares
Similar Compounds
Furosemide: Another diuretic with a similar structure but different substituents.
Torasemide: A nonacidic loop diuretic with a longer half-life and higher bioavailability.
Azosemide: A loop diuretic with a different mechanism of action.
Uniqueness
3-Amino-5-sulfamoylbenzoic acid is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its ability to inhibit the Na+, K+, Cl− cotransport system makes it a valuable compound in medicinal chemistry, particularly in the development of diuretic drugs.
Propiedades
Fórmula molecular |
C7H8N2O4S |
|---|---|
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Clave InChI |
ZFQWZHGDRRHUBY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


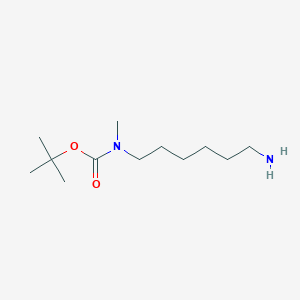
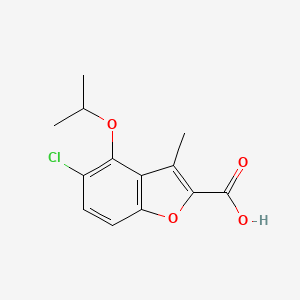
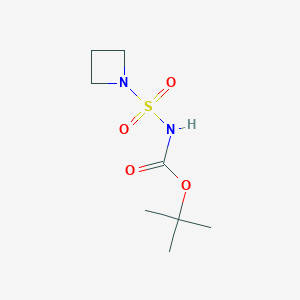

![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
